Pharmacokinetic Bioequivalence Demonstrated at Half the Dose of Racemic Amlodipine
In a direct, randomized, double-blind crossover study, a single 5 mg dose of levamlodipine gentisate demonstrated systemic exposure (AUC) that was statistically equivalent to a 10 mg dose of racemic amlodipine besylate in healthy male volunteers. [1] The geometric mean ratio for AUC(0-last) (S-amlodipine:amlodipine racemate) was 1.01 (90% CI, 0.90–1.13), confirming equivalence. [2]
| Evidence Dimension | Systemic Exposure (AUC0-last) |
|---|---|
| Target Compound Data | 129.7 (62.8) ng·h/mL |
| Comparator Or Baseline | Amlodipine besylate (10 mg): 129.0 (59.6) ng·h/mL |
| Quantified Difference | Geometric Mean Ratio: 1.01 (90% CI: 0.90-1.13) |
| Conditions | Single-dose, 24 healthy Korean male volunteers, crossover study with 2-week washout |
Why This Matters
This provides quantitative proof that the single enantiomer formulation achieves equivalent systemic drug levels at half the dose, which is a primary driver for its clinical development and a key differentiator for procurement.
- [1] Kim BH, Kim JR, Kim MG, et al. Pharmacodynamic (hemodynamic) and pharmacokinetic comparisons of S-amlodipine gentisate and racemate amlodipine besylate in healthy Korean male volunteers: two double-blind, randomized, two-period, two-treatment, two-sequence, double-dummy, single-dose crossover studies. *Clin Ther*. 2010;32(1):193-205. doi:10.1016/j.clinthera.2010.01.017 View Source
- [2] Kim BH, Kim JR, Kim MG, et al. Pharmacodynamic (Hemodynamic) and pharmacokinetic comparisons of S-amlodipine gentisate and racemate amlodipine besylate in healthy Korean male volunteers: Two double-blind, randomized, two-period, two-treatment, two-sequence, double-dummy, single-dose crossover studies. *Clin Ther*. 2010;32(1):193-205. doi:10.1016/j.clinthera.2010.01.017 View Source
